Carbamic acid,N-[(5-chloro-2-thienyl)sulfonyl]-, ethyl ester
Beschreibung
Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate is a chemical compound with the molecular formula C7H8ClNO4S2 and a molecular weight of 269.73 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Eigenschaften
Molekularformel |
C7H7ClNO4S2- |
|---|---|
Molekulargewicht |
268.7 g/mol |
IUPAC-Name |
N-(5-chlorothiophen-2-yl)sulfonyl-N-ethylcarbamate |
InChI |
InChI=1S/C7H8ClNO4S2/c1-2-9(7(10)11)15(12,13)6-4-3-5(8)14-6/h3-4H,2H2,1H3,(H,10,11)/p-1 |
InChI-Schlüssel |
LCQWTHSDTMEDRE-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(C(=O)[O-])S(=O)(=O)C1=CC=C(S1)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate typically involves the reaction of 5-chlorothiophene-2-sulfonamide with ethyl chloroformate . The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like tetrahydrofuran (THF) . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to optimize the yield.
Industrial Production Methods
Industrial production methods for Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or sulfonyl positions .
Wissenschaftliche Forschungsanwendungen
Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in multiple interactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (5-chlorothiophen-2-yl)carbamate: Similar structure but lacks the sulfonyl group.
5-Chlorothiophene-2-sulfonamide: Precursor in the synthesis of Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate.
Ethyl (5-bromothiophen-2-yl)sulfonylcarbamate: Similar compound with a bromine atom instead of chlorine.
Uniqueness
Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate is unique due to the presence of both the sulfonyl and carbamate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
